Pemigatinib is a synthetic, orally bioavailable small molecule belonging to the class of kinase inhibitors. [] It serves as a potent and selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. [] Pemigatinib exhibits high selectivity for FGFRs over other kinases, making it a valuable tool for studying FGFR signaling pathways and their role in various cellular processes. []
Pemigatinib is classified as a class 2 compound in the Biopharmaceutical Classification System due to its low solubility at neutral pH and high permeability. Its molecular weight is approximately 487.5 Da, and it exhibits a pH-dependent aqueous solubility profile, with significantly reduced solubility at physiological pH levels . The drug's mechanism of action involves inhibition of FGFR signaling pathways, which are often dysregulated in various cancers, including cholangiocarcinoma .
The synthesis of pemigatinib involves a multi-step process that includes five main synthetic steps using well-defined starting materials. The synthesis pathway is characterized by the following steps:
The detailed synthetic route includes specific reactions such as amination and cyclization processes that yield the desired compound with high purity and yield .
The molecular structure of pemigatinib has been elucidated through crystallography, revealing that it occupies the ATP-binding pocket of FGFR1. Key features include:
The crystal structure analysis indicates that pemigatinib binds FGFR1 in a DFG-in conformation, stabilizing its interaction through an extensive network of hydrogen bonds and van der Waals forces .
Pemigatinib undergoes various chemical reactions during its synthesis and biological activity:
The pharmacological efficacy of pemigatinib has been demonstrated through its ability to inhibit FGFR phosphorylation in cancer cell lines .
Pemigatinib exerts its therapeutic effects by selectively inhibiting FGFR1, 2, and 3. The mechanism involves:
These properties are crucial for formulating pemigatinib into effective oral dosage forms .
Pemigatinib is primarily used in clinical settings for treating cholangiocarcinoma associated with specific genetic alterations in FGFRs. Its applications extend beyond cholangiocarcinoma to other malignancies characterized by FGFR dysregulation, including:
Research continues into its efficacy against various cancers with similar genetic profiles, highlighting its potential as a targeted therapy in oncology .
Fibroblast Growth Factor Receptors (FGFRs) represent a critical class of receptor tyrosine kinases regulating essential cellular processes including proliferation, differentiation, and survival. Genomic alterations in FGFR genes—encompassing point mutations, amplifications, and fusions—drive oncogenesis across diverse solid tumors and hematologic malignancies. Before pemigatinib's development, therapeutic targeting of FGFR pathways faced significant challenges due to limited selectivity of early tyrosine kinase inhibitors, resulting in off-target toxicities and suboptimal efficacy. The discovery that FGFR2 fusions occur in 10-16% of intrahepatic cholangiocarcinoma (iCCA) patients established a compelling rationale for developing selective FGFR inhibitors [7]. Pemigatinib emerged as a first-in-class, potent, oral inhibitor specifically targeting FGFR1, FGFR2, and FGFR3, achieving FDA accelerated approval in April 2020 for previously treated, unresectable locally advanced or metastatic CCA with FGFR2 fusions or rearrangements—marking a milestone in precision oncology [7].
FGFR alterations demonstrate distinct histopathological distributions and functional consequences:
Molecular profiling reveals that FGFR-altered tumors constitute biologically distinct entities, necessitating histology-agnostic and biomarker-driven therapeutic approaches.
Pemigatinib occupies a pivotal niche within precision oncology by addressing tumors reliant on FGFR1-3 signaling. Its development underscores the transition from histology-based to molecular alteration-guided cancer therapy. Unlike multi-kinase inhibitors, pemigatinib's high selectivity minimizes off-target effects, allowing for potent disruption of oncogenic FGFR signaling. It represents a prototype for the development of subsequent FGFR inhibitors (e.g., infigratinib, futibatinib) and provides a pharmacological tool for overcoming specific resistance mechanisms. Pemigatinib's clinical validation in basket trials further established FGFR alterations as actionable biomarkers across tumor types, expanding the scope of precision medicine beyond traditionally targeted kinases like EGFR or ALK [1] [3] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7